Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate
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Overview
Description
Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by esterification. One common method involves the reaction of 5-bromo-6-hydroxypyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include various substituted pyridazine derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group are likely key functional groups involved in these interactions, potentially forming covalent bonds or participating in hydrogen bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carbonyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-bromo-3-oxo-4H-pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRWTKCQQYAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(C(=O)N=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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